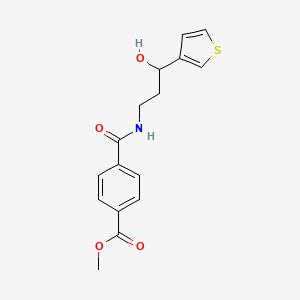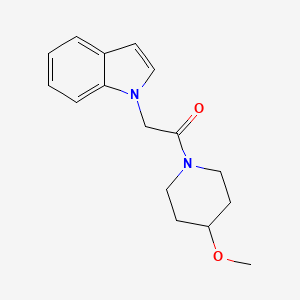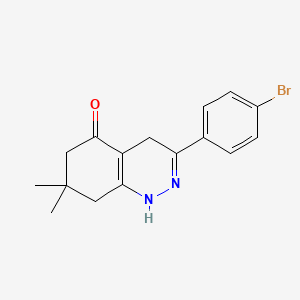![molecular formula C13H17N3O4S2 B2914838 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865160-42-5](/img/structure/B2914838.png)
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazol-2(3H)-ones are a class of organic compounds that have been studied for their potential use in various applications . They are synthesized through a catalyst-free heteroannulation reaction using isothiocyanates and 2-bromoketones in EtOH under controlled microwave irradiation .
Synthesis Analysis
The synthesis of thiazol-2(3H)-ones involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Molecular Structure Analysis
The molecular structure of thiazol-2(3H)-ones is characterized by a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazol-2(3H)-ones include a heteroannulation reaction and a 1,3-dipolar cycloaddition .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Potential A series of derivatives similar to the chemical structure of interest have been synthesized, showing significant antibacterial and antifungal activities. Notably, compounds such as N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide and others have been identified as potent against various strains, indicating a potential application in addressing microbial resistance. These findings are supported by in vitro screenings and MIC technique, underscoring the therapeutic potential of these compounds in combating infectious diseases (Helal et al., 2013).
Anticancer Research Research into thiazolidine-4-one derivatives, which share structural motifs with the compound , has demonstrated significant anticancer activity. A study identified compounds with potent activity against cancer cells, underlining the importance of structural features such as the thiazolidine ring in determining biological efficacy. This research not only highlights the potential use of these compounds in cancer therapy but also emphasizes the role of structural analysis in drug development (Deep et al., 2016).
Photodynamic Therapy for Cancer Treatment A novel zinc phthalocyanine derivative, substituted with new benzenesulfonamide groups, has been synthesized and characterized for its potential in photodynamic therapy (PDT). Its significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield suggest its efficacy as a Type II photosensitizer. This compound's characteristics make it a promising candidate for cancer treatment through PDT, demonstrating the chemical structure's versatility in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Co-Crystal Formation for Drug Development The formation of co-crystals involving sulfamethazine, which shares a similar sulfonamide group with the target compound, has been explored with various carboxylic acids and amides. This research highlights the role of co-crystal formation in modifying drug properties such as solubility, stability, and bioavailability. Such studies are crucial in pharmaceutical development, offering pathways to enhance drug performance through crystal engineering (Ghosh, Bag, & Reddy, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-3-12(17)15-13-16(6-7-20-2)10-5-4-9(22(14,18)19)8-11(10)21-13/h4-5,8H,3,6-7H2,1-2H3,(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQHICSKUMLWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)


![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/no-structure.png)
![N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2914765.png)
![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}propanamide](/img/structure/B2914766.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzenesulfonamide](/img/structure/B2914769.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2914770.png)


![N-cyclohexyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2914776.png)
